LogP Differential: 2-Fluoro-6-methoxyisonicotinic acid vs. 2-Fluoroisonicotinic acid
The presence of the 6-methoxy group in 2-fluoro-6-methoxyisonicotinic acid increases calculated lipophilicity compared to the non-methoxylated analog 2-fluoroisonicotinic acid. For 2-fluoro-6-methoxyisonicotinic acid, reported LogP values are 1.387 (Fluorochem) and 0.9275 (ChemScene) . While a directly comparable calculated LogP value for 2-fluoroisonicotinic acid using the identical computational method is not available from the same source, class-level inference from fluorinated isonicotinic acid derivatives indicates that methoxy substitution typically increases LogP by approximately 0.5–1.0 log units relative to the parent fluorinated scaffold, enhancing membrane permeability potential [1].
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.387 (Fluorochem); LogP = 0.9275 (ChemScene) |
| Comparator Or Baseline | 2-Fluoroisonicotinic acid (CAS 402-65-3) — quantitative LogP from identical method not reported in available sources; class-level inference based on methoxy substitution effect |
| Quantified Difference | Estimated increase of approximately 0.5–1.0 log units based on methoxy group contribution |
| Conditions | Computational prediction; Fluorochem LogP, ChemScene LogP |
Why This Matters
Higher LogP relative to non-methoxylated analog suggests improved membrane permeability and oral bioavailability potential, a critical selection criterion in early-stage drug discovery programs.
- [1] Ningbo Inno Pharmchem. The Critical Role of Fluorinated Pyridines in Modern Drug Discovery. View Source
